molecular formula C7H6ClFO2S B1268369 (2-Fluorophenyl)methanesulfonyl chloride CAS No. 24974-71-8

(2-Fluorophenyl)methanesulfonyl chloride

Cat. No. B1268369
CAS RN: 24974-71-8
M. Wt: 208.64 g/mol
InChI Key: CJDWSUDXKHLMCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorine-containing sulfonyl compounds, such as fluorobis(phenylsulfonyl)methane, highlights the utility of these compounds in organic synthesis. For instance, fluorobis(phenylsulfonyl)methane has been synthesized and employed as a pronucleophile in nucleophilic monofluoromethylation reactions, owing to the electron-withdrawing nature of the phenylsulfonyl groups which increase the acidity of the adjacent proton, facilitating its deprotonation and the generation of a resonance-stabilized fluoromethide species that can react with various electrophiles (Ispizua‐Rodriguez, 2019).

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride, a compound related to (2-fluorophenyl)methanesulfonyl chloride, has been studied using electron diffraction. These studies provide insights into the geometrical parameters of the molecule, which include bond lengths and angles critical for understanding the chemical reactivity and properties of sulfonyl chlorides in general (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

The chemical reactivity of fluorobis(phenylsulfonyl)methane, which shares a functional group similarity with (2-fluorophenyl)methanesulfonyl chloride, illustrates the potential reactions and transformations these compounds can undergo. They have been utilized in various enantioselective and regioselective reactions, demonstrating their versatility in synthesizing chiral monofluoromethylated compounds and fluorinated beta-ketosulfones, which are valuable in medicinal chemistry and other fields (Prakash et al., 2009).

Physical Properties Analysis

The physical properties of sulfonyl chlorides, including their solubility, vapor pressure, and reactivity, play a crucial role in their handling and application in chemical syntheses. Understanding these properties is essential for the development of effective synthetic strategies and for the safe use of these compounds in various chemical reactions.

Chemical Properties Analysis

The chemical properties of (2-fluorophenyl)methanesulfonyl chloride, such as its reactivity towards nucleophiles, electrophiles, and its role in catalyzing chemical transformations, are foundational to its application in organic synthesis. Studies on related compounds, such as methanesulfonyl fluoride and its reactions, provide valuable insights into the reactivity patterns and potential applications of sulfonyl chlorides in organic chemistry (Tamba et al., 2007).

Scientific Research Applications

  • Enzyme Interaction : Methanesulfonyl fluoride, a relative compound, is known to interact with acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction is influenced by substituted ammonium ions, which can either accelerate or decelerate the reaction rate (Kitz & Wilson, 1963).

  • Electrochemical Properties : In a study involving methanesulfonyl chloride (MSC), its combination with AlCl3 forms a room temperature ionic liquid, which was used to examine the electrochemical properties of vanadium pentoxide films. This indicates potential applications in battery technology (Su, Winnick, & Kohl, 2001).

  • Organic Synthesis : A combination of methanesulfonyl fluoride and cesium fluoride modified with crown ethers has been effective for selective fluorination in organic synthesis, demonstrating the utility of these compounds in chemical transformations (Makino & Yoshioka, 1987).

  • Palladium-Catalyzed Reactions : Methanesulfonyl chloride has been used in novel palladium-catalyzed reactions to create complex organic compounds. This highlights its role in facilitating new types of chemical reactions (Ando et al., 2005).

  • Safer Synthesis Methods : A Pd-catalyzed cross-coupling method involving methanesulfonamide and aryl bromides/chlorides, which includes methanesulfonyl chloride, has been developed to eliminate concerns over genotoxic impurities. This represents an advancement in safer synthesis practices (Rosen et al., 2011).

  • Fluoride Substitution Studies : Research involving the substitution of chlorine by fluorine in certain sulfonyl chlorides has provided insights into the chemical behavior of these compounds, which is essential for understanding their reactivity and potential applications (Fild & Rieck, 1980).

  • Sulfonyl Chloride Reactions : Studies on the reactions of sulfonyl chlorides, including methanesulfonyl chloride, have shed light on their reactivity patterns, which are crucial for their application in various chemical processes (King et al., 2000).

  • Solvolysis Studies : Specific rates of solvolysis of methanesulfonyl chloride have been measured, providing valuable data on the chemical kinetics of this compound in different solvents (Kevill et al., 2007).

Safety And Hazards

“(2-Fluorophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314 (causes severe skin burns and eye damage), EUH014 (reacts violently with water), and EUH029 (contact with water liberates toxic gas) .

properties

IUPAC Name

(2-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDWSUDXKHLMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341437
Record name (2-Fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)methanesulfonyl chloride

CAS RN

24974-71-8
Record name (2-Fluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Kloevekorn, B Pfaffenrot, M Juchum, R Selig… - European Journal of …, 2021 - Elsevier
The mitogen-activated protein kinase (MAP) kinase 4 (MKK4) was found to be a major regulator of liver regeneration and could be a valuable drug target addressing liver related …
Number of citations: 9 www.sciencedirect.com

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